(-)-Fenoprop
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Overview
Description
(-)-Fenoprop: , also known as 2-(2,4,5-Trichlorophenoxy)propionic acid, is a synthetic organic compound primarily used as a herbicide. It belongs to the class of phenoxy herbicides, which are known for their effectiveness in controlling broadleaf weeds. The compound is characterized by its chiral nature, with the (-)-enantiomer being the active form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fenoprop typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2,4,5-trichlorophenoxy)acetic acid. This intermediate is then subjected to a stereoselective reduction to yield the desired (-)-enantiomer of Fenoprop.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: (-)-Fenoprop undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
Substitution: The phenoxy group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-Fenoprop is used as a model compound to study the behavior of phenoxy herbicides. It is also employed in the synthesis of various derivatives for research purposes.
Biology: In biological research, this compound is used to investigate its effects on plant physiology and its mechanism of action as a herbicide. Studies have shown that it interferes with the growth and development of broadleaf weeds by mimicking the action of natural plant hormones.
Medicine: Although primarily used as a herbicide, this compound has been studied for its potential therapeutic applications. Research is ongoing to explore its effects on various biological pathways and its potential use in drug development.
Industry: In the agricultural industry, this compound is widely used as a herbicide to control broadleaf weeds in crops such as cereals, corn, and soybeans. Its effectiveness and relatively low toxicity make it a valuable tool for weed management.
Mechanism of Action
Molecular Targets and Pathways: (-)-Fenoprop exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This results in the disruption of normal plant development and ultimately causes the death of the targeted weeds.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
Mecoprop: A related compound with a similar mode of action but different chemical structure.
Dicamba: A benzoic acid derivative with herbicidal activity similar to that of phenoxy herbicides.
Uniqueness: (-)-Fenoprop is unique due to its chiral nature, with the (-)-enantiomer being the active form. This enantiomeric specificity contributes to its effectiveness and selectivity as a herbicide. Additionally, its relatively low toxicity to non-target organisms makes it a preferred choice in agricultural applications.
Properties
CAS No. |
40521-06-0 |
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Molecular Formula |
C9H7Cl3O3 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
(2S)-2-(2,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m0/s1 |
InChI Key |
ZLSWBLPERHFHIS-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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